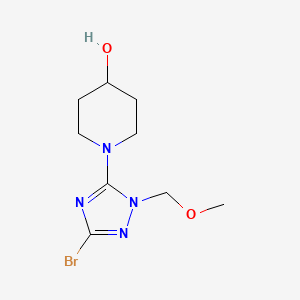

1-(3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)piperidin-4-ol

Description

Properties

IUPAC Name |

1-[5-bromo-2-(methoxymethyl)-1,2,4-triazol-3-yl]piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrN4O2/c1-16-6-14-9(11-8(10)12-14)13-4-2-7(15)3-5-13/h7,15H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTHRTYZYDPPLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C(=NC(=N1)Br)N2CCC(CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)piperidin-4-ol typically involves multiple steps. One common method starts with the bromination of a suitable precursor, followed by the introduction of the methoxymethyl group. The triazole ring is then formed through cyclization reactions, and finally, the piperidin-4-ol moiety is attached. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is crucial for monitoring the synthesis and verifying the structure of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)piperidin-4-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the removal of the bromine atom or the reduction of the triazole ring.

Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) and thiourea (NH2CSNH2) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the triazole ring, while substitution reactions can produce a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against various pathogens. A notable study demonstrated its potential as a broad-spectrum antimicrobial agent, showing activity against both Gram-positive and Gram-negative bacteria.

| Pathogen Type | Activity Observed |

|---|---|

| Gram-positive | Effective |

| Gram-negative | Effective |

This antimicrobial activity is attributed to the triazole ring's ability to interfere with fungal cell wall synthesis and bacterial protein synthesis.

Anticancer Properties

Triazole compounds are also recognized for their anticancer properties. In vitro studies have shown that 1-(3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)piperidin-4-ol can inhibit the proliferation of several cancer cell lines. For instance, it was reported to induce apoptosis in HeLa cells (cervical cancer) with an IC50 value of approximately 15 µM.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| A375 | 20 |

These findings suggest that this compound may serve as a lead structure for developing new anticancer agents.

Fungicidal Activity

The compound has been evaluated for its fungicidal properties. Its efficacy against common agricultural fungal pathogens was assessed in controlled experiments. The results indicated that it could effectively inhibit the growth of fungi such as Fusarium and Aspergillus species.

| Fungal Pathogen | Inhibition Rate (%) |

|---|---|

| Fusarium spp. | 75 |

| Aspergillus spp. | 68 |

This suggests potential applications in crop protection as a novel fungicide.

Polymer Chemistry

In material science, the incorporation of triazole derivatives into polymer matrices has been explored for enhancing thermal stability and mechanical properties. The compound can be used as a monomer or additive in the synthesis of advanced materials with improved characteristics.

Case Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry examined the antimicrobial efficacy of various triazole derivatives, including 1-(3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)piperidin-4-ol. The study concluded that this compound exhibits promising antimicrobial activity and could be further developed into a therapeutic agent for treating infections caused by resistant strains of bacteria .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound against multiple cancer cell lines. The study highlighted its mechanism of action involving apoptosis induction through mitochondrial pathways . This reinforces its potential as a candidate for cancer therapy.

Mechanism of Action

The mechanism of action of 1-(3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind to enzymes and receptors, modulating their activity. The bromine atom and methoxymethyl group contribute to the compound’s overall reactivity and specificity. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Substituent Effects

Functional Group Additions

- Tetrahydropyranyloxy Chain: The extended chain in the butanone derivative (C₁₃H₂₀BrN₃O₄) introduces steric bulk and hydrolytic instability, likely limiting its use to controlled-release pesticidal applications .

Biological Activity

1-(3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)piperidin-4-ol is a triazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a brominated triazole moiety and a piperidine ring, which contribute to its pharmacological properties.

- Molecular Formula : C8H13BrN4O2

- Molecular Weight : 277.12 g/mol

- CAS Number : 1630763-84-6

Biological Activity

Research indicates that this compound exhibits a variety of biological activities, including:

1. Antimicrobial Activity

Studies have demonstrated that triazole derivatives possess significant antimicrobial properties. The brominated triazole structure may enhance the compound's ability to inhibit pathogenic microorganisms. For instance, compounds with similar structures have shown effectiveness against fungi and bacteria, suggesting potential applications in treating infections .

2. Anticancer Potential

Triazoles are known for their anticancer properties due to their ability to interfere with cellular processes. The compound may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

3. Enzyme Inhibition

The compound may act as an inhibitor of certain enzymes, including those involved in metabolic pathways. For example, triazole derivatives have been studied for their ability to inhibit tyrosinase, an enzyme critical for melanin production, indicating potential applications in cosmetic formulations .

Case Studies

Several studies have explored the biological activity of triazole derivatives similar to 1-(3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)piperidin-4-ol:

- Antimicrobial Efficacy : A study reported that triazole derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as new antibiotics .

- Anticancer Activity : Research involving related compounds demonstrated significant cytotoxic effects on various cancer cell lines, suggesting that modifications to the triazole structure can enhance anticancer properties .

Data Table: Biological Activities of Triazole Derivatives

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)piperidin-4-ol, and how can reaction conditions be optimized?

- The compound can be synthesized via cyclization reactions using phosphorus oxychloride (POCl₃) at elevated temperatures (120°C), a method adapted from analogous triazole derivatives . Key intermediates, such as hydrazide precursors, should be purified via column chromatography to minimize side reactions. Optimization should focus on solvent selection (e.g., THF or DMF), stoichiometry of brominating agents, and reaction time to maximize yield. Monitoring via TLC or HPLC is critical to track intermediate formation .

Q. How can X-ray crystallography be employed to resolve the stereochemical configuration of this compound?

- Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is recommended. Crystals should be grown via slow evaporation in polar aprotic solvents. The methoxymethyl and bromo substituents may introduce torsional strain, requiring high-resolution data (≤ 1.0 Å) for accurate refinement. ORTEP-3 can visualize thermal ellipsoids and validate hydrogen bonding networks .

Q. What spectroscopic techniques are essential for characterizing this compound, and what spectral markers should be prioritized?

- 1H/13C NMR : Key signals include the methoxymethyl group (δ ~3.3 ppm for CH₃O, δ ~4.5 ppm for CH₂) and the piperidin-4-ol proton (δ ~3.8 ppm, broad). IR : Stretching bands for C-Br (~550 cm⁻¹) and N-N bonds (~1,100 cm⁻¹). HRMS : Confirm molecular ion [M+H]+ with isotopic peaks consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved in neuropharmacological studies?

- Contradictions may arise from off-target effects or variability in assay conditions. Use activity-based protein profiling (ABPP) to confirm target engagement (e.g., MAGL inhibition, as seen in triazole-piperidine hybrids) . Pair in vitro assays (e.g., competitive radioligand binding) with in vivo models (e.g., rodent writhing tests) to correlate potency and selectivity. Dose-response curves should be analyzed using nonlinear regression to identify EC₅₀ discrepancies .

Q. What computational strategies are effective for predicting the binding mode of this compound to enzymes like MAGL or cannabinoid receptors?

- Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER) can model interactions. Prioritize the triazole ring’s nitrogen atoms as hydrogen bond donors/acceptors and the bromine atom for hydrophobic contacts. Validate predictions with mutagenesis studies targeting residues in the enzyme’s active site (e.g., Ser122 in MAGL) .

Q. How does the introduction of substituents (e.g., methoxymethyl vs. benzyl) alter the compound’s pharmacokinetic properties?

- Substituents impact logP and metabolic stability. Compare analogues via in vitro microsomal assays (human liver microsomes) and in silico ADMET predictions. The methoxymethyl group may enhance solubility but reduce blood-brain barrier penetration relative to lipophilic groups like benzyl .

Q. What experimental designs are recommended for evaluating the actoprotective effects of this compound in fatigue models?

- Use forced swim tests or rotarod assays in rodents, with riboxin as a positive control. Monitor biomarkers like lactate dehydrogenase (LDH) and cortisol. Dose selection should balance efficacy and avoidance of hypomotility, a common side effect in triazole derivatives .

Q. How can synthetic byproducts or degradation products be identified and mitigated during scale-up?

- Employ LC-MS/MS to detect impurities. Common byproducts include de-brominated derivatives or oxidized piperidin-4-ol. Optimize purification via preparative HPLC with a C18 column and isocratic elution (acetonitrile/water + 0.1% TFA). Stability studies under accelerated conditions (40°C/75% RH) can identify degradation pathways .

Methodological Considerations

- Crystallographic Refinement : Use SHELXL’s restraints for disordered methoxymethyl groups and anisotropic refinement for bromine atoms .

- Biological Assays : Include vehicle controls and blinded scoring to reduce bias in behavioral tests .

- Synthetic Reproducibility : Document reaction parameters (e.g., moisture levels, inert gas use) to address variability in bromination steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.